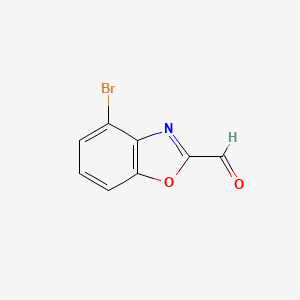![molecular formula C18H24N2O4S2 B1454228 Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate CAS No. 1255146-97-4](/img/structure/B1454228.png)
Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Application in Anticancer Drug Development
Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate and related compounds play a crucial role as intermediates in the synthesis of small molecule anticancer drugs. A study by Zhang et al. (2018) established a rapid and high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for these drugs. This compound has been incorporated into various molecules reported to possess anticancer properties. The synthesis process highlighted involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving a high total yield of 71.4%. The significance of this research lies in its contribution to the development and optimization of antitumor inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway crucial in cancer cell growth and survival (Zhang, Ye, Xu, & Xu, 2018).
Intermediate for Nociceptin Antagonists
Another application of similar compounds is illustrated by Jona et al. (2009), who developed an efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate. This compound serves as a useful intermediate in the synthesis of nociceptin antagonists, highlighting its relevance in creating therapeutic agents for pain management. The synthesis involves diastereoselective reduction and efficient isomerization steps, showcasing the compound's utility in generating enantiomerically pure products for pharmaceutical applications (Jona et al., 2009).
Role in Synthesizing Biologically Active Compounds
Further demonstrating the versatility of tert-butyl piperidine-1-carboxylate derivatives, Kong et al. (2016) reported the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. This compound is an important intermediate in creating biologically active compounds like crizotinib, an anti-cancer medication. The synthesis from tert-butyl-4-hydroxypiperidine-1-carboxylate through a three-step process, confirmed by MS and 1HNMR, underlines the compound's significance in pharmaceutical chemistry (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Propriétés
IUPAC Name |
tert-butyl 4-(1,3-benzothiazol-2-ylsulfonylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S2/c1-18(2,3)24-17(21)20-10-8-13(9-11-20)12-26(22,23)16-19-14-6-4-5-7-15(14)25-16/h4-7,13H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXOZFCADHMQIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)(=O)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1454156.png)






![2-[(4-Chlorophenyl)methyl]pentanedioic acid](/img/structure/B1454165.png)
